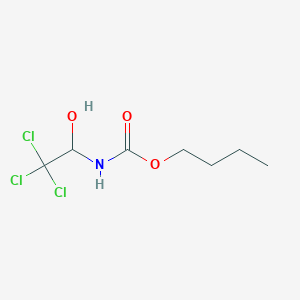

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

CAS No.: 89774-72-1

Cat. No.: VC5330546

Molecular Formula: C7H12Cl3NO3

Molecular Weight: 264.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89774-72-1 |

|---|---|

| Molecular Formula | C7H12Cl3NO3 |

| Molecular Weight | 264.53 |

| IUPAC Name | butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |

| Standard InChI | InChI=1S/C7H12Cl3NO3/c1-2-3-4-14-6(13)11-5(12)7(8,9)10/h5,12H,2-4H2,1H3,(H,11,13) |

| Standard InChI Key | DKEDAQSPAGTWFM-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)NC(C(Cl)(Cl)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a carbamate ester with the molecular formula C₇H₁₂Cl₃NO₃ and a molecular weight of 264.53 g/mol . Its structure comprises:

-

Butyl group: A four-carbon alkyl chain esterifying the carbamate.

-

Carbamate core: A carbonyl group bonded to a nitrogen atom.

-

Trichloro-1-hydroxyethyl moiety: A hydroxyethyl chain substituted with three chlorine atoms at the β-carbon .

The compound’s SMILES notation is CCCCOC(=O)NC(C(Cl)(Cl)Cl)O .

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Carbamation: Reaction of 2,2,2-trichloroacetaldehyde with butylamine to form the hydroxyethylamine intermediate.

-

Esterification: Treatment with phosgene or chloroformates to introduce the carbamate group .

Alternative methods include:

-

One-pot conversion: Direct transformation of tert-butyl (2,2,2-trichloro-1-hydroxyethyl)carbamate to the butyl derivative via acid-mediated deprotection .

-

N-Allylation: Introduction of allyl groups to facilitate cyclization reactions .

Key Conditions:

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 0–25°C | To control hydrolysis risk |

| pH | Neutral to alkaline | Alkaline conditions favor esterification |

| Solvent | Dichloromethane | Enhances reaction solubility |

Physicochemical Properties

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 264.53 g/mol | |

| Density | 1.042 g/mL (25°C) | |

| Boiling Point | 130–135°C (1 Torr) | |

| Solubility | Chloroform, Methanol | |

| Appearance | Viscous liquid, clear to light yellow |

Spectral Data

-

¹H NMR (CDCl₃): Peaks at δ 5.45 (NH), 3.94 (OCH₂), 3.66 (Cl₃C-CH₂), and 1.44 (butyl CH₃) .

-

IR (Liquid Film): Strong absorption at 2178 cm⁻¹ (N-H stretch) and 1467 cm⁻¹ (C-O-C stretch) .

Chemical Reactivity and Stability

Hydrolysis

The compound undergoes hydrolysis in aqueous alkaline conditions, yielding butyl alcohol and trichloro-1-hydroxyethylamine derivatives. This reactivity is critical for controlled deprotection in synthetic workflows.

Nucleophilic Substitution

The β-trichloromethyl group participates in nucleophilic displacement reactions, facilitating the synthesis of:

-

Bicyclic amines: Via intramolecular [2+2] photocyclization .

-

Azabicyclohexanes: Key intermediates in proline analog synthesis .

Thermal Stability

Decomposition products include carbon monoxide (CO) and chlorinated hydrocarbons, necessitating strict temperature control during handling .

Applications and Research Findings

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

Agricultural Use

Preliminary studies suggest potential as a fungicide or insecticide, though toxicity profiles require further validation .

Materials Science

The trichloro group enhances electron-withdrawing effects, making it suitable for:

-

Polymer synthesis: Cross-linking agents in hydrogel formation .

-

Coordination chemistry: Ligand design for metal-organic frameworks .

Precautionary Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume